molecular formula C18H26O3 B15416598 3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one CAS No. 137786-61-9

3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one

Cat. No.: B15416598
CAS No.: 137786-61-9
M. Wt: 290.4 g/mol
InChI Key: PFPPPXJMMCCWNP-UHFFFAOYSA-N
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Description

3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one is a substituted benzofuranone derivative characterized by a decyl (C₁₀H₂₁) chain at the 3-position and a hydroxyl (-OH) group at the 4-position of the benzofuranone core. Benzofuranones, such as phthalide (2-benzofuran-1(3H)-one), are known for their diverse biological activities, including antimicrobial, analgesic, and anti-inflammatory properties . The introduction of alkyl chains (e.g., decyl) and polar groups (e.g., hydroxyl) likely modulates lipophilicity, solubility, and intermolecular interactions, which are critical for biological activity and synthetic applications .

Properties

CAS No.

137786-61-9

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

3-decyl-4-hydroxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-9-13-16-17-14(18(20)21-16)11-10-12-15(17)19/h10-12,16,19H,2-9,13H2,1H3

InChI Key

PFPPPXJMMCCWNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1C2=C(C=CC=C2O)C(=O)O1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-decyl-4-hydroxy-2-benzofuran-1(3H)-one with structurally related benzofuranone and quinazolinone derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one 3-decyl, 4-hydroxy ~288.38* Hypothesized high lipophilicity; potential antimicrobial/analgesic activity -
2-Benzofuran-1(3H)-one (Phthalide) Unsubstituted 134.13 Precursor for pharmaceuticals, agrochemicals
3,3-Dimethyl-2-benzofuran-1(3H)-one 3,3-dimethyl 162.19 Intermediate for anthrone synthesis; crystalline stability due to symmetry
3-(5-Amino-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one 3-pyrazolyl group ~279.29* Structural novelty; potential heterocyclic drug candidate
3-(2,5-Dimethoxy-4-methylphenyl)-2-benzofuran-1(3H)-one 3-aryl (dimethoxy-methylphenyl) 284.31 High molecular weight; potential use in organic electronics
Quinazolin-4(3H)-one derivatives Varied 2- and 3-substituents (e.g., methyl, phenyl) ~175–250 Analgesic activity surpassing aspirin; substituent-dependent efficacy

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 3-decyl chain in the target compound significantly increases lipophilicity compared to simpler analogs like phthalide or 3,3-dimethyl derivatives. This property may enhance membrane permeability but reduce aqueous solubility .

Q & A

Q. What are the recommended synthetic routes for 3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one in laboratory settings?

Methodological Answer: A common approach involves base-catalyzed condensation of 4-hydroxy-2-benzofuran-1(3H)-one with decanal. Use potassium carbonate (K₂CO₃) in ethanol under reflux (70–80°C, 12–24 hours). Monitor reaction progress via TLC. Purify the crude product using silica gel column chromatography (hexane/ethyl acetate gradient) .

Q. How can the molecular structure of 3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one be confirmed?

Methodological Answer: Combine multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) to assign protons and carbons, IR spectroscopy to confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups, and X-ray crystallography for absolute configuration determination. Compare experimental data with computational models (e.g., DFT) .

Q. What analytical techniques are suitable for purity assessment of this compound?

Methodological Answer: Use HPLC (C18 column, methanol/water mobile phase) for quantitative purity analysis. Validate with GC-MS for volatile impurities and high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]⁺). Melting point analysis (DSC) can further corroborate purity .

Q. What solvents are optimal for recrystallizing 3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one?

Methodological Answer: Screen solvents using Hansen solubility parameters . Ethanol/water (7:3 v/v) or dichloromethane/hexane (1:5 v/v) are often effective. Perform gradient cooling (5°C/hour) to optimize crystal formation. Monitor crystal quality via polarized light microscopy .

Q. How can initial biological activity of this compound be evaluated?

Methodological Answer: Conduct antimicrobial assays (e.g., disc diffusion against E. coli and S. aureus) and cytotoxicity screening (MTT assay on human cell lines). Use IC₅₀ values to quantify potency. Include positive controls (e.g., ampicillin for bacteria, cisplatin for cytotoxicity) .

Advanced Research Questions

Q. How to design stability studies for 3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one under varying conditions?

Methodological Answer: Expose the compound to accelerated stability conditions :

  • Thermal stress : 40–60°C for 4 weeks (monitor via HPLC).
  • Photolytic stress : UV light (ICH Q1B guidelines).
  • Hydrolytic stress : pH 3, 7, and 9 buffers at 25°C. Use TGA/DSC to study thermal degradation pathways .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Employ 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian). For stereochemical ambiguities, use X-ray crystallography or electronic circular dichroism (ECD) .

Q. What strategies improve synthetic yield of 3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one?

Methodological Answer: Optimize reaction parameters:

  • Catalyst screening : Test p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., ZnCl₂).
  • Solvent effects : Compare polar aprotic solvents (DMF, THF) vs. ethanol.
  • Microwave-assisted synthesis : Reduce reaction time (30–60 minutes) and improve yield .

Q. How to conduct structure-activity relationship (SAR) studies on derivatives of this compound?

Methodological Answer: Synthesize analogs with modified alkyl chains (e.g., varying decyl chain length) or substituted benzofuran cores . Evaluate biological activity (e.g., IC₅₀) and correlate with QSAR models . Use molecular docking to predict binding interactions with target proteins (e.g., enzymes) .

Q. How to analyze degradation products of 3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one?

Methodological Answer: Isolate degradation products via preparative HPLC . Characterize using LC-HRMS/MS (Q-TOF) for accurate mass determination. For structural confirmation, employ NMR spectroscopy and compare fragmentation patterns with literature .

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